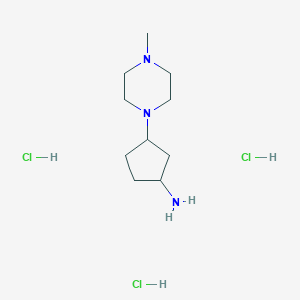

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJVVJVDVDTJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC(C2)N.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride typically involves the reaction of 4-methylpiperazine with cyclopentanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; performed in anhydrous conditions.

Substitution: Halogens, nucleophiles; reactions are conducted in the presence of a suitable catalyst and solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclohexane-Based Analogs

Compounds such as (1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (288) and (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (289) differ in ring size (cyclohexane vs. cyclopentane). The cyclohexane ring adopts a chair conformation, reducing steric strain compared to the puckered cyclopentane ring. This structural variance impacts:

- Solubility : The trihydrochloride salt form in the cyclopentane analog may offer superior solubility over neutral cyclohexane derivatives in polar solvents .

Piperazine-Substituted Heterocycles

Compounds like YPC-21440 and YPC-21817 () share the 4-methylpiperazine moiety but are fused to imidazo[1,2-b]pyridazine cores. Key differences include:

- Bioactivity : These compounds demonstrate potent Pan-Pim kinase inhibition (IC₅₀ < 100 nM), whereas the cyclopentane-based analog lacks explicit kinase inhibition data in the provided evidence .

- Substituent Effects : Alkyl chain variations (methyl, ethyl, pentyl) on the piperazine nitrogen modulate lipophilicity and membrane permeability. The cyclopentane analog’s compact structure may reduce off-target interactions compared to bulkier derivatives .

Amine-Functionalized Cyclopentane Derivatives

Example 28 () features a cyclopentylamine core with a trifluoromethylpyrimidine-piperazine substituent. Unlike 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine, this compound includes a trifluoromethyl group, enhancing metabolic stability and electrophilic reactivity. The trihydrochloride salt in the target compound contrasts with neutral forms, emphasizing formulation advantages for parenteral delivery .

Comparative Data Table

Research Findings and Implications

- Salt Form Advantages : Trihydrochloride salts, as seen in the target compound, improve pharmacokinetic profiles compared to free bases or mesylates (e.g., YPC-21440 MsOH in ) .

- Stereochemical Sensitivity : The (1R,4R) and (1S,4S) configurations in cyclohexane analogs () highlight the importance of stereochemistry in optimizing target selectivity—a consideration for future cyclopentane derivatives .

Biological Activity

3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclopentane ring and a piperazine moiety, contributing to its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, case studies, and research findings.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride |

| Molecular Formula | C₁₀H₂₁Cl₃N₃ |

| Molecular Weight | 292.677 g/mol |

| Purity | 95% |

| Physical Form | Powder |

| Storage Conditions | Room temperature, dry |

Research indicates that 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride may exhibit various biological activities, primarily through modulation of neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating psychiatric disorders.

Neurotransmitter Interaction

This compound may interact with serotonin and dopamine receptors, influencing mood and behavior. Studies have shown that compounds with similar piperazine structures often act as antagonists or agonists at these sites, which could lead to anxiolytic or antidepressant effects.

Anticancer Properties

Recent investigations have explored the compound's anticancer potential. For instance, a study identified it as part of a series of compounds with dual autophagy and REV-ERB inhibition properties, enhancing its anticancer efficacy in vitro .

Case Studies

- In Vitro Studies : A study demonstrated that derivatives of this compound inhibited cell proliferation in various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics.

- Animal Models : In vivo studies are necessary to assess the pharmacokinetics and therapeutic index of the compound, which could provide insights into its safety and efficacy profiles.

Toxicological Profile

The safety profile of 3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine trihydrochloride is crucial for its development as a therapeutic agent. Preliminary data suggest that it exhibits low toxicity in standard assays. However, comprehensive toxicological evaluations are essential to determine long-term effects and potential side effects.

Research Findings

Recent literature highlights the importance of this compound in drug discovery:

Q & A

Q. What in vivo models are appropriate for evaluating the compound's CNS penetration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.